molecular formula C16H13NO B12861154 [4-(3-Quinolinyl)phenyl]methanol

[4-(3-Quinolinyl)phenyl]methanol

Cat. No.: B12861154
M. Wt: 235.28 g/mol
InChI Key: CXJBGQMJIPJROR-UHFFFAOYSA-N
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Description

Structural Classification Within Quinoline Derivatives

[4-(3-Quinolinyl)phenyl]methanol (C₁₆H₁₃NO) belongs to the quinoline-phenylmethanol family, characterized by a quinoline ring system substituted at the 3-position with a phenylmethanol group. The quinoline core consists of a benzene ring fused to a pyridine ring, while the phenylmethanol substituent introduces a hydroxyl-bearing benzyl group. This structural arrangement confers distinct electronic and steric properties, making the compound a valuable scaffold in organocatalysis and coordination chemistry.

The molecular architecture of [4-(3-Quinolinyl)phenyl]methanol is defined by its IUPAC name, (4-quinolin-3-ylphenyl)methanol , which reflects the connectivity of the quinoline nitrogen at the 3-position of the phenyl ring. Key structural features include:

  • A quinoline moiety with a planar, aromatic system that facilitates π-π stacking interactions.
  • A para-substituted phenyl group linked to the quinoline, introducing steric bulk and modulating electron density.
  • A hydroxymethyl (-CH₂OH) group at the phenyl ring’s para position, enabling hydrogen bonding and derivatization.

Comparative analysis with related compounds, such as phenyl(2-quinolyl)methanol and (2-phenylquinolin-4-yl)(p-tolyl)methanol, reveals that the positioning of the quinoline nitrogen (3- vs. 2- or 4-) significantly influences reactivity. For instance, 3-substituted quinolines often exhibit enhanced electron-withdrawing effects compared to their 2- or 4-substituted analogs, impacting their utility in redox reactions.

Table 1: Structural Comparison of Selected Quinoline-Phenylmethanol Derivatives

Compound Name Molecular Formula Quinoline Substitution Phenyl Substitution Molecular Weight (g/mol)
[4-(3-Quinolinyl)phenyl]methanol C₁₆H₁₃NO 3-position para-methanol 235.28
Phenyl(2-quinolyl)methanol C₁₆H₁₃NO 2-position para-methanol 235.28
(2-Phenylquinolin-4-yl)(p-tolyl)methanol C₂₃H₂₀NO 4-position para-methyl 326.41

Historical Context of Quinoline-Phenylmethanol Hybrid Compounds

The synthesis of quinoline-phenylmethanol hybrids traces back to early investigations into quinoline’s role as a ligand and catalyst. Initial work focused on 2- and 4-substituted quinolines due to their straightforward synthetic accessibility via Skraup and Doebner-von Miller reactions. The 3-substituted derivatives, including [4-(3-Quinolinyl)phenyl]methanol, emerged later as chemists explored regioselective functionalization strategies.

A pivotal advancement occurred with the development of solid-supported quinoline alcohols , such as Wang resin-bound phenyl(2-quinolyl)methanol (Wang-PQM). These systems demonstrated exceptional efficacy in catalyzing nitroarene reductions, with the methanol group serving as a proton source during sodium borohydride-mediated transformations. For example, Wang-PQM enabled the reduction of 1-chloro-3-nitrobenzene to 1-chloro-3-hydrazobenzene in 98% yield, showcasing the catalytic versatility of quinoline-phenylmethanol architectures.

Parallel efforts in the 2020s focused on asymmetric synthesis and materials applications . Studies on trifluoromethoxy-substituted analogs, such as phenyl(2-(4-(trifluoromethoxy)phenyl)quinolin-4-yl)methanol, highlighted the role of electron-withdrawing groups in tuning catalytic activity. These compounds exhibited improved stability under oxidative conditions, broadening their utility in multistep synthetic pathways.

Synthetic Methodologies :

  • Condensation routes : Early syntheses relied on Friedel-Crafts alkylation of quinoline with benzaldehyde derivatives, followed by reduction of the resultant ketones.
  • Cross-coupling strategies : Advances in transition-metal catalysis enabled direct arylation of quinoline precursors. For instance, palladium-catalyzed Suzuki-Miyaura couplings were employed to attach substituted phenyl groups to quinoline frameworks.
  • Solid-phase synthesis : Wang resin-supported methodologies improved catalyst recovery and recyclability, as demonstrated in the reduction of nitroacetophenones to azo-alcohols.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(4-quinolin-3-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-10,18H,11H2

InChI Key

CXJBGQMJIPJROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

  • Method: Friedel-Crafts acylation of quinoline or phenyl derivatives with benzoyl chloride or related acyl chlorides catalyzed by aluminum chloride, followed by reduction of the ketone to the alcohol.
  • Catalysts: Aluminum chloride (AlCl3).
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketone to alcohol.
  • Notes: This method is classical but may require careful control to avoid poly-substitution.

Reduction of Corresponding Aldehydes

  • Method: Direct reduction of 4-(3-quinolinyl)benzaldehyde to the corresponding benzyl alcohol using hydride reagents.
  • Reagents: Sodium borohydride (NaBH4) is preferred for mild and selective reduction.
  • Solvents: Methanol, tetrahydrofuran (THF), or mixtures.
  • Example: Preparation of related quinolinylmethanol derivatives by NaBH4 reduction at low temperature (0-10 °C) with subsequent extraction and purification.

Detailed Preparation Method from Literature

Reduction of 4-(3-Quinolinyl)benzaldehyde to [4-(3-Quinolinyl)phenyl]methanol

Step Reagents & Conditions Description Yield/Notes
1 4-(3-Quinolinyl)benzaldehyde (10 g) suspended in THF (100 mL) and methanol (30 mL), cooled to 0-10 °C Preparation of reaction mixture -
2 Sodium borohydride (1.6 g) added portion-wise, stirred for 2 hours at 0-10 °C Reduction of aldehyde to alcohol Mild conditions prevent over-reduction
3 Reaction quenched, extracted with ethyl acetate Isolation of product Organic layer washed with water and brine
4 Concentration under reduced pressure, purification by crystallization or chromatography Final isolation of [4-(3-Quinolinyl)phenyl]methanol High purity product obtained

This method is straightforward, uses commercially available reagents, and avoids harsh conditions.

Alternative Multi-Step Synthesis via Quinolyl Acrylonitrile Derivatives

  • Step 1: Preparation of quinolyl acrylonitrile derivatives via condensation reactions.
  • Step 2: Selective reduction of nitrile to aldehyde using Raney nickel catalyst in the presence of formic acid and water at elevated temperature (~80 °C).
  • Step 3: Further reduction or functional group manipulation to obtain the benzyl alcohol derivative.

This method, although more complex, is industrially relevant for related quinoline derivatives and avoids hazardous reagents like diisobutylaluminum hydride.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Suzuki Coupling + Reduction Pd catalyst, boronic acid, NaBH4 Mild, inert atmosphere High selectivity, modular Requires expensive catalysts
Friedel-Crafts Acylation + Reduction AlCl3, acyl chloride, NaBH4 Acidic, moisture sensitive Classical, well-known Possible poly-substitution, harsh
Direct Reduction of Aldehyde NaBH4, THF/MeOH, 0-10 °C Mild, simple Easy, high yield Requires aldehyde precursor
Raney Nickel Reduction of Acrylonitrile Raney Ni, formic acid, 80 °C Industrially scalable Avoids hazardous hydrides Multi-step, longer reaction time

Research Findings and Notes

  • The direct reduction of the aldehyde precursor with sodium borohydride is the most straightforward and commonly used laboratory method for preparing [4-(3-Quinolinyl)phenyl]methanol.
  • Palladium-catalyzed cross-coupling reactions provide a versatile route to assemble the quinoline and phenyl moieties before reduction, allowing structural modifications.
  • Industrial processes favor catalytic hydrogenation methods (e.g., Raney nickel) for selective reductions to avoid hazardous reagents and simplify purification.
  • The choice of method depends on scale, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The methanol group in [4-(3-Quinolinyl)phenyl]methanol can undergo oxidation or reduction under specific conditions:

  • Oxidation to aldehyde/carboxylic acid : Treatment with iodine in methanol and potassium carbonate oxidizes the primary alcohol to a carboxylic acid intermediate, which can form esters (e.g., methyl esters) via condensation with alcohols .

  • Catalytic reduction : Supported phenyl(2-quinolyl)methanol derivatives (structurally analogous) act as catalysts in the reduction of nitro compounds to azo- or hydrazo-alcohols. For example, nitrobenzaldehydes are reduced using Wang resin-supported phenyl(2-quinolyl)methanol under mild conditions .

Table 1: Key Oxidation/Reduction Reactions

Reaction TypeConditionsYieldKey ProductSource
Oxidation to esterI₂, K₂CO₃, MeOH, reflux70–98%Quinoline-3-carboxylate esters
Reduction of nitro groupWang-PQM catalyst, MeOH, 72 h80–95%Azo-alcohols (e.g., 10n–q )

Functionalization of the Methanol Group

The hydroxyl group participates in substitution and esterification reactions:

  • Bromination : Reaction with N-bromosuccinimide (NBS) and AIBN in acetonitrile introduces bromine at the benzylic position, yielding 4-(bromomethyl)phenylmethanone .

  • Esterification : Treatment with acyl chlorides or anhydrides converts the alcohol to esters, enhancing solubility for further synthetic applications .

Table 2: Functionalization Reactions

ReactionReagents/ConditionsYieldProductSource
BrominationNBS, AIBN, MeCN, 80°C, 20 h15%[4-(Bromomethyl)phenyl]quinolinyl ketone
EsterificationAcCl, pyridine, RT85–90%Quinoline-3-carboxylate derivatives

Synthetic Utility in Heterocycle Formation

The quinoline moiety facilitates cyclization and annulation:

  • Copper-catalyzed annulation : Alkynols and 2-azidobenzaldehydes react to form 6H-isochromeno[4,3-c]quinolines under Cu catalysis .

  • Friedlander annulation : Calcium triflate catalyzes the synthesis of 4-phenylquinolines from 2-aminobenzophenones and acetylacetone .

Antibacterial Activity

While not directly studied for [4-(3-Quinolinyl)phenyl]methanol, structurally related 4-methyl-2-(4-substituted phenyl)quinolines exhibit antibacterial activity against E. coli and S. aureus (MIC: 25–50 μg/mL) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that [4-(3-Quinolinyl)phenyl]methanol exhibits significant anticancer properties. A study highlighted its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of quinoline compounds have been shown to interact with DNA and disrupt cellular processes critical for cancer cell proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that [4-(3-Quinolinyl)phenyl]methanol possesses inhibitory effects against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Organic Synthesis

Synthetic Routes
The synthesis of [4-(3-Quinolinyl)phenyl]methanol can be achieved through various methods, including one-pot multi-component reactions. These methods emphasize efficiency and environmental sustainability, often utilizing mild reaction conditions and readily available reagents. For example, a notable synthetic approach involves the use of catalytic amounts of Lewis acids to facilitate the cyclization reactions necessary to form this compound .

Reactivity in Organic Transformations
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex molecules. Researchers have utilized [4-(3-Quinolinyl)phenyl]methanol in the synthesis of novel heterocycles and other biologically active compounds .

Materials Science

Polymer Chemistry
In materials science, [4-(3-Quinolinyl)phenyl]methanol has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from quinoline structures exhibit improved performance characteristics in various applications, including coatings and composites .

Fluorescent Materials
The optical properties of [4-(3-Quinolinyl)phenyl]methanol make it suitable for developing fluorescent materials. Its ability to emit light upon excitation is being investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The tunable nature of its emission spectrum allows for customization based on specific application needs .

Data Summary Table

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Organic SynthesisBuilding block for complex molecules
Efficient synthetic routes
Materials ScienceEnhanced polymer properties
Development of fluorescent materials

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of [4-(3-Quinolinyl)phenyl]methanol showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Synthesis Optimization : A recent paper outlined an optimized one-pot synthesis method yielding high purity levels of [4-(3-Quinolinyl)phenyl]methanol with minimal waste generation, showcasing the compound's potential for industrial applications.
  • Material Development : Research on polymer composites incorporating [4-(3-Quinolinyl)phenyl]methanol revealed improved thermal stability and mechanical strength, making them suitable for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of [4-(3-Quinolinyl)phenyl]methanol involves its interaction with various molecular targets. The quinoline ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or microbial growth .

Comparison with Similar Compounds

Key Compounds :

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (): Structure: Features a cyclopropyl group and 4-fluorophenyl substituent on the quinoline core, with a methanol group at the 3-position. Synthesis: Reduction of a methyl ester precursor using KBH4 and MgCl2 in THF, achieving a 90.3% yield . Crystallography: Exhibits intermolecular O–H⋯O and O–H⋯N hydrogen bonds, as well as intramolecular C–H⋯O interactions, stabilizing the crystal lattice .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (): Structure: A chalcone derivative with a 4-chlorophenyl group and quinoline scaffold. Synthesis: Claisen-Schmidt condensation of 3-acetyl-2-methyl-4-phenylquinoline and 4-chlorobenzaldehyde in ethanol/KOH, yielding 72% . Crystallography: Relies on π–π interactions (centroid distances: 3.428–3.770 Å) rather than hydrogen bonds for packing .

Comparison :

  • Synthetic Efficiency: The methanol derivative in achieves a higher yield (90.3%) compared to the chalcone (72%), likely due to milder reduction conditions versus base-mediated condensation .

Key Findings :

  • Chalcone Derivatives : Alkoxylated chalcones (e.g., trimethoxy or dimethoxy substituents) exhibit superior antimalarial activity (IC50 < 5 µM) compared to hydroxylated analogues, as hydroxyl groups may reduce lipophilicity and membrane permeability .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may enhance metabolic stability, whereas electron-donating groups (e.g., methoxy) improve bioactivity in chalcones .

Table 1: Comparative Data

Compound Substituents Synthesis Yield Key Interactions Bioactivity (IC50)
[4-(3-Quinolinyl)phenyl]methanol Phenyl-CH2OH at 3-quinolinyl N/A Likely H-bonds* Not reported
Compound 3-CH2OH, 4-F-phenyl, cyclopropyl 90.3% O–H⋯O, O–H⋯N Not tested
Chalcone 4-Cl-phenyl, chalcone 72% π–π interactions Not reported
Trimethoxy Chalcone () 2',3',4'-trimethoxy ~65–89% N/A <5 µM

*Inferred from analogous structures in .

Physicochemical Properties
  • Melting Points: Chalcones (e.g., ) exhibit higher melting points (453–455 K) due to strong π–π stacking, whereas methanol derivatives may have lower melting points influenced by H-bonding flexibility .

Biological Activity

[4-(3-Quinolinyl)phenyl]methanol is an organic compound characterized by a quinoline moiety attached to a phenyl group, which is further connected to a methanol unit. This unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of [4-(3-Quinolinyl)phenyl]methanol is C16H13NO, with a molecular weight of 235.28 g/mol. Its IUPAC name is (4-quinolin-3-ylphenyl)methanol. The compound's structure allows it to engage in various chemical reactions, making it versatile for synthetic applications in drug development.

PropertyValue
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
IUPAC Name(4-quinolin-3-ylphenyl)methanol
InChI KeyCXJBGQMJIPJROR-UHFFFAOYSA-N

The biological activity of [4-(3-Quinolinyl)phenyl]methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The quinoline ring can bind to enzymes and receptors, modulating their activity and potentially inhibiting pathways involved in inflammation and microbial growth. Such interactions suggest that this compound could serve as a pharmacophore in drug design.

Anti-inflammatory Properties

Research indicates that compounds containing quinoline structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of quinoline can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Antimicrobial Activity

The antimicrobial potential of [4-(3-Quinolinyl)phenyl]methanol has been explored through various assays. Quinoline derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, one study found that quinoline-based compounds inhibited the growth of antibiotic-resistant bacterial strains .

Anticancer Activity

The anticancer properties of [4-(3-Quinolinyl)phenyl]methanol are particularly noteworthy. Research has shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators . A study highlighted the effectiveness of certain quinoline derivatives in reducing tumor growth in animal models .

Case Studies

  • Inhibition of Viral Replication : A recent study investigated the efficacy of novel quinoline derivatives in inhibiting Ebola virus replication. Among these derivatives, [4-(3-Quinolinyl)phenyl]methanol was tested alongside other compounds, demonstrating significant antiviral activity .
  • Antiparasitic Activity : Another research effort focused on the antiparasitic properties of quinoline derivatives against Plasmodium falciparum. The study found that certain modifications to the quinoline structure enhanced its efficacy against malaria parasites .

Q & A

Q. What are the common synthetic routes for [4-(3-Quinolinyl)phenyl]methanol, and how are reaction conditions optimized?

A typical method involves coupling quinoline derivatives with substituted benzyl alcohols. For example, intermediates like 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (synthesized via CAN-catalyzed reactions in methanol) can be reduced using agents like NaBH₄ or LiAlH₄ to yield the primary alcohol . Optimization includes solvent choice (e.g., THF for borohydride reductions), temperature control (reflux for 2–5 hours), and purification via silica gel chromatography. Yield improvements (e.g., 90% in ) are achieved by quenching reactions with methanol to stabilize intermediates .

Q. How is the purity and structural identity of [4-(3-Quinolinyl)phenyl]methanol validated?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., hydroxyl groups at δ 4.5–5.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation.
  • Single-Crystal X-ray Diffraction (SCXRD) : To resolve bond lengths (e.g., C–O bonds ≈ 1.42 Å) and dihedral angles (e.g., near-planar quinoline-phenyl arrangements) .
  • HPLC/GC : For purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of [4-(3-Quinolinyl)phenyl]methanol derivatives?

SCXRD studies (e.g., ) reveal:

  • O–H⋯N Hydrogen Bonds : Between the methanol hydroxyl and quinoline nitrogen (bond distances ~2.8–3.0 Å).
  • π–π Stacking : Between aromatic rings (centroid distances ~3.5–3.7 Å), enhancing thermal stability.
  • C–H⋯O Weak Interactions : Contributing to layered packing parallel to crystallographic axes. These interactions guide co-crystal design for improved solubility or bioavailability .

Q. How do electronic properties of [4-(3-Quinolinyl)phenyl]methanol derivatives influence their performance in OLEDs?

The quinoline moiety provides strong electron-withdrawing character, while the phenylmethanol group modulates charge transport. Key findings ( ):

  • Electron Affinity : The 1,3,4-oxadiazole unit (if present) enhances electron injection (HOMO/LUMO gaps ~3.5 eV).
  • Quantum Efficiency : Planar molecular structures (dihedral angles <10°) reduce non-radiative decay, improving electroluminescence. Computational studies (DFT) are recommended to map frontier orbitals .

Q. What strategies resolve contradictions in bioactivity data for quinolinylphenylmethanol derivatives?

  • Dose-Response Curves : Address discrepancies in IC₅₀ values (e.g., antimicrobial vs. cytotoxic effects).
  • Metabolic Stability Assays : Use liver microsomes to differentiate intrinsic activity from rapid degradation.
  • SAR Studies : Systematic substitution (e.g., fluorination at C4) can isolate pharmacophoric groups. For example, imidazole derivatives () show MAO-B inhibition (Ki ~50 nM) but require logP optimization to reduce off-target binding .

Methodological Guidance

Q. How to design experiments for analyzing hydrogen-bonding networks in this compound?

  • Variable-Temperature XRD : To study thermal motion and hydrogen bond strength.
  • IR Spectroscopy : Track O–H stretching shifts (3200–3600 cm⁻¹) in different solvents.
  • Molecular Dynamics Simulations : Predict solvent effects on crystal packing using force fields like AMBER .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (≈2.3), BBB permeability, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina with MAO-B (PDB: 2V5Z) identifies binding poses for imidazole derivatives .

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